molecular formula C16H19FN2OS B2953420 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1234870-12-2

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No. B2953420
CAS RN: 1234870-12-2
M. Wt: 306.4
InChI Key: MVLVHXWCKHNZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a propyl group, a thiophenylmethyl group, and a urea group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The thiophenylmethyl group could be introduced via a cross-coupling reaction . The urea group could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea group attached to a propyl group and a fluorobenzyl group on one side, and a thiophenylmethyl group on the other .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the fluorine atom on the benzyl group could be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .

Scientific Research Applications

Crystal Structure and Pesticide Applications

The study of crystal structures of benzoylurea pesticides, such as flufenoxuron, reveals significant information about the molecular configuration and interactions within crystals. These structures demonstrate the potential of urea derivatives in the development of pesticides, highlighting their stability and interaction patterns that could be beneficial for pest control applications (Jeon et al., 2014).

Radiopharmaceutical Synthesis

The synthesis of fluorine-18 labeled nonpeptide CCR1 antagonists showcases the utility of fluorobenzyl-urea derivatives in creating radiopharmaceuticals for PET imaging. This application is crucial for advancing diagnostic capabilities in medicine, particularly for identifying and understanding various diseases at the molecular level (Mäding et al., 2006).

Photophysical and Theoretical Studies

Functionalized phenyl urea and thiourea possessing silatranes have been synthesized and characterized for their anion recognition properties, demonstrated through photophysical and theoretical studies. These findings suggest the potential of urea derivatives in the development of sensors and in the study of molecular interactions (Singh et al., 2016).

Molecular Imaging Agents

The formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for molecular imaging agents points to the significant role of these compounds in angiogenesis research. Their potential to serve as PET biomarkers for visualizing angiogenic processes underlines the importance of urea derivatives in medical imaging and cancer research (Ilovich et al., 2008).

Fluorescent Dyes and Bioconjugation

The conversion of boranil fluorophores into various derivatives, including urea and thiourea, illustrates the utility of these compounds in creating functionalized fluorescent dyes. This application is particularly relevant for bioconjugation and labeling experiments, which are essential in biological and chemical research for tracking and analyzing biomolecules (Frath et al., 2012).

Antifungal Activity

Research into 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their thioxo-7-ones, including compounds with a fluorophenyl urea structure, demonstrates their antifungal activity. This suggests the potential of urea derivatives in developing new antifungal agents, highlighting their importance in agriculture and pharmaceuticals (Mishra et al., 2000).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

Future research could focus on further elucidating the properties of this compound and exploring its potential applications. For example, it could be investigated for its potential use as a pharmaceutical compound, a catalyst, or a material in organic electronics .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-2-8-19(11-14-7-9-21-12-14)16(20)18-10-13-3-5-15(17)6-4-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVHXWCKHNZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.